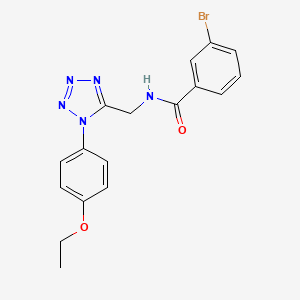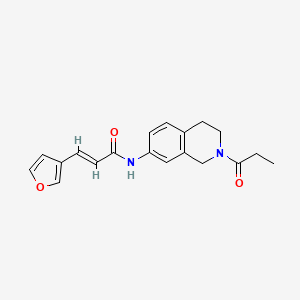
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and pharmacology. This compound has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
Scientific Research Applications
Enantioselective Ene-Reduction
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is related to compounds that have been studied for their green organic chemistry synthesis applications. For instance, enantioselective ene-reduction of structurally related E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported. This process yielded compounds with a stereogenic center, demonstrating the potential of microbial-mediated reactions for producing enantiomerically enriched chemicals. The study highlights the use of filamentous fungi like Penicillium citrinum and Aspergillus sydowii for this purpose, indicating a bio-based approach to stereoselective synthesis (Jimenez et al., 2019).
Novel Tetrahydroisoquinoline Derivatives
Research into developing novel 1,2,3,4-tetrahydroisoquinoline derivatives, closely related to this compound, has been conducted with the aim of finding selective dopamine D3 receptor ligands. Such studies underline the therapeutic potential of these compounds in neurology and pharmacology, especially for targeting specific dopamine receptors (Mach et al., 2004).
Antibacterial and Anti-inflammatory Properties
Compounds structurally related to this compound have been synthesized with emphasis on their antibacterial and anti-inflammatory properties. For example, a compound demonstrated good to moderate antibacterial activity against a range of pathogens, showcasing the potential of these molecules in developing new antibiotics (Murugavel et al., 2015).
Neuropharmacological Applications
The structural analogs of this compound, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have shown promising results in neuropharmacological research, particularly as positive allosteric modulators of α7 nicotinic acetylcholine receptors. This suggests potential applications in treating neurological disorders, highlighting the anxiolytic-like activity and the enhancement of memory processes in experimental models (Targowska-Duda et al., 2019; Arias et al., 2020).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-19(23)21-9-7-15-4-5-17(11-16(15)12-21)20-18(22)6-3-14-8-10-24-13-14/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,22)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVPMNZVXGOKO-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


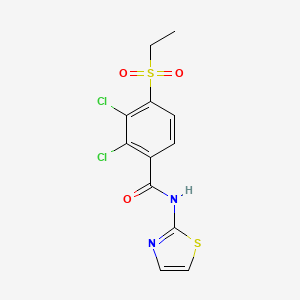
![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)
![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
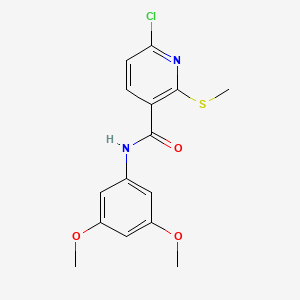
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)
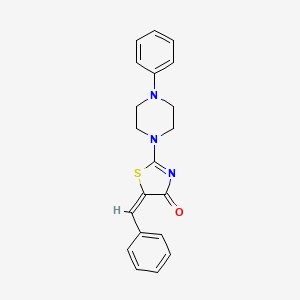
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)

